Salvipholin

Description

Structure

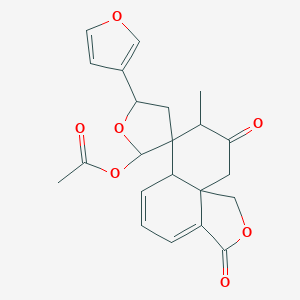

2D Structure

Properties

IUPAC Name |

[5'-(furan-3-yl)-8-methyl-3,9-dioxospiro[1,6a,8,10-tetrahydrobenzo[d][2]benzofuran-7,3'-oxolane]-2'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-12-16(24)8-21-11-27-19(25)15(21)4-3-5-18(21)22(12)9-17(14-6-7-26-10-14)29-20(22)28-13(2)23/h3-7,10,12,17-18,20H,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKKLSULAQTUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC23COC(=O)C2=CC=CC3C14CC(OC4OC(=O)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925687 | |

| Record name | 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126724-98-9 | |

| Record name | Salvipholin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-(Furan-3-yl)-8-methyl-3,9-dioxo-3,6a,9,10-tetrahydro-1H,8H-spiro[naphtho[1,8a-c]furan-7,3'-oxolan]-2'-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Sourcing and Advanced Isolation Methodologies for Salvipholin

Phytochemical Sourcing of Salvipholin

The primary source of this compound and related clerodane diterpenoids is the plant kingdom, with specific genera showing a predisposition for the biosynthesis of these compounds. Understanding the botanical sources is crucial for a consistent and sustainable supply of this compound.

Pulicaria salviifolia, a species within the Asteraceae family, has been identified as a significant botanical source of clerodane diterpenoids, including compounds structurally related to this compound. Phytochemical investigations of this plant have led to the isolation of various novel diterpenoids. For instance, studies have successfully isolated new clerodanolides, such as salvicinolide and salvicinolin, from the epigeal parts of Pulicaria salviifolia. researchgate.net The presence of a diverse array of clerodane diterpenes within this species underscores its importance as a primary source for obtaining this compound and its analogues for further chemical and biological studies. Other species within the same genus, such as Pulicaria gnaphalodes, have also been found to produce related compounds like salvifolin and salvicin, further establishing the Pulicaria genus as a key resource for these types of diterpenoids. researchgate.net

The genus Pulicaria belongs to the tribe Inuleae within the subfamily Asteroideae of the large and diverse Asteraceae family. The taxonomic classification of Pulicaria salviifolia Bunge is well-established within the plant kingdom.

Systematic Classification of Pulicaria salviifolia

| Rank | Taxon |

|---|---|

| Kingdom | Plantae |

| Phylum | Tracheophyta |

| Class | Magnoliopsida |

| Order | Asterales |

| Family | Compositae (Asteraceae) |

| Subfamily | Asteroideae |

| Tribe | Inuleae |

| Genus | Pulicaria |

The geographical distribution of Pulicaria salviifolia is predominantly in Central Asia. It is found natively in a range of countries, highlighting its adaptation to specific climatic and soil conditions. compositae.org The plant's distribution spans across Afghanistan, Iran, Jammu-Kashmir, Kazakhstan, Kirgizistan, Tadzhikistan, Tibet, Uzbekistan, and the Xinjiang region of China. compositae.org In regions like the Fergana Valley of Uzbekistan, Pulicaria salviifolia is found in the foothills of mountain ranges. cyberleninka.ru

The production and accumulation of secondary metabolites in plants, including clerodane diterpenoids like this compound, are significantly influenced by a variety of biogeographical and ecological factors. While specific studies on this compound are limited, general principles of phytochemistry suggest that environmental stressors and geographical location play a crucial role in the biosynthesis of these compounds.

Several factors can impact the concentration of secondary metabolites:

Light: The duration, intensity, and quality of light can affect the synthesis of various compounds, including terpenes.

Temperature: Temperature fluctuations can trigger defense mechanisms in plants, leading to an increased production of secondary metabolites.

Water Availability: Drought stress is a known inducer of secondary metabolite production in many plant species.

Soil Composition: The nutrient profile and pH of the soil can influence the metabolic pathways of plants.

Altitude: Variations in altitude are associated with changes in temperature, UV radiation, and other factors that can impact secondary metabolite production.

Biotic Factors: Herbivory and pathogen attacks can stimulate the production of defensive compounds like diterpenoids.

The interplay of these factors contributes to the chemical variability observed in plant populations from different geographical locations. This variability can affect the yield and profile of clerodane diterpenoids, including this compound, in Pulicaria salviifolia.

Chromatographic and Extraction Techniques for this compound

The isolation and purification of this compound from its botanical matrix require sophisticated and efficient separation techniques. Modern chromatographic and extraction methodologies are pivotal in obtaining high-purity compounds for structural elucidation and bioactivity screening.

High-resolution preparative chromatography is essential for the purification of complex mixtures of natural products. Techniques such as preparative high-performance liquid chromatography (prep-HPLC) and high-speed counter-current chromatography (HSCCC) are powerful tools for isolating clerodane diterpenoids.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is a cornerstone of natural product isolation, offering high resolution and efficiency. springernature.commdpi.com It is particularly effective for the final purification steps of compounds like this compound. The process involves scaling up analytical HPLC methods to a preparative scale, allowing for the separation and collection of larger quantities of the target compound. springernature.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. nih.govnih.gov This method is particularly advantageous for the separation of polar compounds and has been successfully applied to the isolation of various natural products. nih.gov The selection of a suitable two-phase solvent system is critical for achieving successful separation in HSCCC. nih.gov

The combination of these high-resolution techniques allows for the effective enrichment and purification of this compound from crude plant extracts.

Modern extraction techniques offer significant advantages over traditional methods, including higher efficiency, reduced solvent consumption, and the preservation of thermolabile compounds. Supercritical fluid extraction (SFE) is a prime example of such an advanced methodology.

Supercritical Fluid Extraction (SFE): SFE, particularly with supercritical carbon dioxide (SC-CO2), is a green and efficient technology for extracting bioactive compounds from plant materials. mdpi.comnih.gov Supercritical fluids possess properties of both liquids and gases, allowing for high penetration into the plant matrix and efficient dissolution of target compounds. e3s-conferences.org Key parameters that influence the efficiency of SFE include:

Temperature: Affects the vapor pressure and solubility of the compounds.

Pressure: Alters the density and solvent power of the supercritical fluid.

Flow Rate: Influences the contact time between the solvent and the sample.

Co-solvents: The addition of a small amount of a polar solvent (e.g., ethanol) can enhance the extraction of more polar compounds. researchgate.net

SFE offers a selective and environmentally friendly approach to extracting terpenoids like this compound, minimizing the use of hazardous organic solvents and yielding high-quality extracts. e3s-conferences.orgresearchgate.net

Optimization of Isolation Protocols for Yield and Purity of this compound

The efficient isolation of this compound is a multi-step process that begins with the extraction from its botanical source, followed by a series of purification techniques. The optimization of these protocols is crucial for maximizing the yield and achieving a high degree of purity, which are essential for accurate biological and pharmacological studies.

Initial extraction of this compound from the aerial parts of Pulicaria species typically involves the use of organic solvents. The choice of solvent is a critical parameter that significantly influences the extraction efficiency. While specific details on the optimization of solvent systems for this compound are not extensively documented in currently accessible literature, general principles for the extraction of diterpenoids suggest that solvents of moderate polarity, such as chloroform, ethyl acetate (B1210297), or methanol, are often employed. The optimization process would involve systematically evaluating a range of solvents with varying polarities to identify the one that provides the highest yield of this compound while minimizing the co-extraction of impurities.

Following the initial extraction, the crude extract, which contains a complex mixture of phytochemicals, must undergo further purification. Column chromatography is a fundamental technique employed for the separation of this compound from other co-extracted compounds. The selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase (a single solvent or a gradient of solvents) is pivotal for achieving effective separation.

For the purification of diterpenoids like this compound, a typical column chromatography protocol might involve a silica gel stationary phase with a gradient mobile phase. The process would start with a non-polar solvent, such as hexane, and gradually increase the polarity by introducing a more polar solvent, like ethyl acetate or methanol. This gradient elution allows for the sequential separation of compounds based on their polarity. The optimization of this step involves a meticulous selection of the solvent gradient to ensure a clear separation of the this compound-containing fraction from other closely related compounds.

To monitor the separation process and identify the fractions containing this compound, Thin Layer Chromatography (TLC) is commonly utilized. By comparing the retention factor (Rf) of the spots on the TLC plate with that of a known standard of this compound, researchers can pool the relevant fractions.

Further refinement of the pooled fractions to achieve high purity often necessitates the use of more advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in a preparative mode, can offer superior resolution and is a key tool in the final purification stages of this compound. The optimization of an HPLC method would involve the careful selection of the column (e.g., reversed-phase C18), the mobile phase composition (e.g., a mixture of acetonitrile and water), and the flow rate to achieve baseline separation of this compound from any remaining impurities.

The table below outlines a hypothetical optimized protocol for the isolation and purification of this compound, based on common practices for similar natural products. It is important to note that the specific parameters would need to be empirically determined for optimal results.

| Step | Technique | Key Optimization Parameters | Purpose |

| 1. Extraction | Soxhlet Extraction | Solvent (e.g., Methanol), Extraction Time, Temperature | To efficiently extract this compound from the plant material. |

| 2. Fractionation | Liquid-Liquid Partitioning | Solvent pairs (e.g., Hexane/Methanol, Chloroform/Water) | To separate compounds based on their differential solubility and polarity. |

| 3. Primary Purification | Column Chromatography | Stationary Phase (e.g., Silica Gel), Mobile Phase Gradient (e.g., Hexane:Ethyl Acetate) | To isolate the this compound-containing fraction from the crude extract. |

| 4. Secondary Purification | Preparative HPLC | Column (e.g., C18), Mobile Phase (e.g., Acetonitrile:Water), Flow Rate, Detection Wavelength | To achieve high purity this compound by separating it from closely related impurities. |

| 5. Final Step | Recrystallization | Solvent System | To obtain highly purified crystalline this compound. |

Elucidation of Salvipholin Biosynthetic Pathways and Biotechnological Production

Mechanistic Elucidation of Salvipholin Biosynthesis

The study of how this compound is created within a plant involves identifying the initial simple molecules, the series of intermediate compounds, and the specific enzymes that catalyze each step.

Identification of Precursor Molecules and Intermediates in this compound Biosynthesis

The biosynthesis of diterpenoids, the class of compounds to which this compound belongs, universally begins with simple sugar derivatives from photosynthesis. These are processed through the methylerythritol 4-phosphate (MEP) pathway, which is located in the plastids of plant cells. This pathway is responsible for synthesizing the five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

Through a series of condensation reactions, four of these five-carbon units are joined to form the 20-carbon precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP). This molecule is the foundational precursor from which the vast diversity of diterpenoid structures is derived. The specific intermediates that lie between GGPP and the final this compound structure would be formed through a sequence of cyclization and oxidation reactions, but these specific molecules have not yet been documented.

Characterization of Key Enzymatic Steps and Catalytic Mechanisms

Following the formation of the universal precursor, GGPP, the biosynthesis of a specific diterpenoid like this compound would involve two main classes of enzymes:

Diterpene Synthases (diTPSs): These enzymes are responsible for creating the foundational carbon skeleton of the molecule. This process typically involves a Class II diTPS that first cyclizes the linear GGPP molecule into a bicyclic intermediate, such as labdadienyl/copalyl diphosphate (CPP). Subsequently, a Class I diTPS would catalyze further rearrangements and cyclizations to form the specific polycyclic scaffold of this compound. The exact mechanisms involve complex carbocation cascades directed by the enzyme's active site.

Cytochrome P450 Monooxygenases (CYPs): After the basic skeleton is formed by diTPSs, a suite of tailoring enzymes, predominantly from the CYP family, would modify the structure. These enzymes introduce functional groups, such as hydroxyl (-OH), keto (C=O), or epoxide groups, through oxidation reactions. This decorative step is crucial for the final chemical identity and biological activity of the compound. Other enzymes like dehydrogenases or transferases might also be involved. The specific CYPs and other enzymes responsible for this compound's final structure are yet to be discovered and characterized.

Gene Discovery and Expression Profiling of Biosynthetic Enzymes

Identifying the genes that encode the biosynthetic enzymes for this compound would be a key step in elucidating its pathway. Modern approaches to gene discovery typically involve transcriptomics. researchgate.net Scientists would analyze the RNA from the specific plant tissues (like leaves or roots) where this compound accumulates and look for genes that are highly expressed in those tissues. nih.gov

Candidate genes, particularly those predicted to encode diTPSs and CYPs, would be identified. The function of these candidate genes is then confirmed through heterologous expression, where the gene is transferred into a host organism like yeast or Nicotiana benthamiana. researchgate.net If the host organism then produces the expected intermediate or a related compound, the gene's function in the biosynthetic pathway is confirmed. This type of gene discovery program has not yet been reported for this compound.

Biotechnological Strategies for Sustainable this compound Production

Relying on the extraction from wild or cultivated plants can be unsustainable and yield inconsistent results. Biotechnology offers powerful alternatives for the production of high-value plant compounds.

In Vitro Plant Cell and Tissue Culture Systems for Diterpenoid Biosynthesis

Plant cell and tissue culture is a well-established biotechnological tool for producing secondary metabolites in controlled laboratory conditions. mdpi.com This method involves growing plant cells, calli (undifferentiated cell masses), or organs (like hairy roots) in a sterile nutrient medium. nih.gov

For this compound production, a system could be developed by first establishing a callus culture from a high-yielding plant. ishs.org These cultures can then be optimized by adjusting nutrient media, light, and temperature. Furthermore, the production of diterpenoids in cell cultures can often be significantly increased by the application of "elicitors" such as methyl jasmonate, which stimulate the plant's defense pathways and, consequently, the production of secondary metabolites. nih.gov

Genetic Engineering and Synthetic Biology Approaches for this compound Overproduction

Once the genes for the this compound biosynthetic pathway are identified, powerful genetic engineering and synthetic biology techniques can be applied to enhance production. nih.gov These strategies include:

Metabolic Engineering in Plants: Overexpressing key biosynthetic genes (e.g., the specific diTPSs and CYPs) in the native plant or a related high-biomass species could lead to higher yields of this compound. mit.edu This involves inserting additional copies of these genes into the plant's genome.

Microbial Fermentation: The entire biosynthetic pathway could be reconstructed in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This synthetic biology approach allows for large-scale, industrial fermentation, offering a highly controlled and potentially low-cost production platform, independent of agriculture. This has been successfully used for other complex plant-derived molecules.

These advanced biotechnological methods represent a promising future for the sustainable production of this compound, pending the foundational discovery of its specific biosynthetic genes.

Bioreactor Design and Scalability Considerations for Biosynthetic Pathways

The successful translation of this compound biosynthesis from laboratory-scale experiments to industrial production hinges on robust bioreactor design and careful consideration of scalability factors. The choice of production platform, whether plant cell or hairy root cultures, or engineered microbial systems, profoundly influences the design and operational parameters of the bioreactor.

Bioreactor Design for Hairy Root Cultures:

Hairy root cultures are a promising platform for producing diterpenoids like this compound due to their genetic stability and rapid growth in hormone-free media. researchgate.netnih.gov However, the unique morphology of hairy roots, which form a dense, interwoven matrix, presents challenges for cultivation in conventional bioreactors. youtube.com Key design considerations to address these challenges include:

Low-Shear Environment: Hairy roots are sensitive to shear stress, which can lead to cell damage and reduced productivity. Bioreactor designs that minimize mechanical agitation, such as airlift, bubble column, and mist bioreactors, are generally preferred over traditional stirred-tank reactors. researchgate.net

Nutrient and Oxygen Transfer: The dense root mass can impede the efficient transfer of nutrients and oxygen. youtube.com Bioreactors must be designed to ensure adequate mixing and aeration without causing excessive shear. Temporary immersion systems, like the RITA® bioreactor, which periodically floods the root culture with medium, can effectively address this issue. nih.gov

Immobilization: To prevent root entanglement and facilitate harvesting, various immobilization techniques can be employed. This can involve using meshes, scaffolds, or other support materials within the bioreactor. youtube.com

Interactive Table: Comparison of Bioreactor Types for Hairy Root Culture

| Bioreactor Type | Advantages | Disadvantages | Suitability for this compound Production |

| Stirred-Tank | Good mixing and oxygen transfer | High shear stress, potential for root damage | Low |

| Airlift | Low shear, good mixing | Can have dead zones, potential for foaming | Moderate to High |

| Bubble Column | Simple design, low shear | Poor mixing in dense cultures | Moderate |

| Mist/Spray | Excellent aeration, low shear | Potential for nutrient gradients, complex setup | High |

| Temporary Immersion | Low shear, good nutrient/gas exchange | Can be mechanically complex | High |

Scalability Considerations:

Scaling up the production of this compound from benchtop bioreactors to industrial-scale systems requires a multifaceted approach that addresses both biological and engineering challenges.

Maintaining Productivity: A common challenge in scaling up bioprocesses is the decline in product yield. This can be due to a variety of factors, including nutrient limitations, accumulation of toxic byproducts, and non-uniform conditions within the larger bioreactor. Continuous or fed-batch cultivation strategies can help to maintain optimal growth and production conditions.

Process Monitoring and Control: As the scale of the bioreactor increases, it becomes more critical to have robust systems for monitoring and controlling key parameters such as pH, temperature, dissolved oxygen, and nutrient levels. Advanced sensors and automated control systems are essential for maintaining consistency and maximizing yield.

Economic Viability: The ultimate success of any large-scale biotechnological production process depends on its economic feasibility. This includes the cost of the raw materials, the energy consumption of the bioreactor, and the efficiency of the downstream processing. Process optimization and the development of high-yielding cell lines or microbial strains are crucial for reducing production costs.

Metabolic Engineering for Enhanced Production:

For microbial production platforms, metabolic engineering strategies play a pivotal role in achieving high titers of diterpenoids. nih.govfrontiersin.orgescholarship.org This can involve:

Overexpression of key biosynthetic enzymes.

Downregulation of competing metabolic pathways.

Optimization of precursor supply.

The scalability of these engineered microbial systems in large-scale fermenters is generally more straightforward than for plant-based systems, leveraging well-established industrial fermentation technologies.

Molecular Mechanisms and Cellular Targets of Salvipholin S Biological Activities

In-depth Analysis of Salvipholin's Anti-diabetic Mechanisms

Mitochondrial Homeostasis and Bioenergetic Modulation

Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening by this compound

The mitochondrial permeability transition pore (mPTP) is a crucial regulator of mitochondrial integrity and cellular fate. Its uncontrolled opening is associated with various pathological conditions, including diabetes and neurodegenerative disorders, leading to the collapse of mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and ultimately cell death via apoptosis or necrosis. fishersci.finih.govnih.gov The opening of mPTP is notably stimulated by elevated intracellular calcium (Ca2+) levels and reactive oxygen species (ROS). nih.gov

Research indicates that this compound plays a protective role in mitochondrial function, particularly in models of experimental diabetes. Studies have investigated this compound's influence on the state of the mPTP, demonstrating its capacity to correct membrane disorders in rat liver mitochondria. fishersci.pt For instance, pharmacotherapy with this compound for eight days in streptozotocin-induced diabetic rats exhibited a protective effect on liver mitochondria, including the mPTP. fishersci.pt This suggests that this compound may contribute to cellular protection by modulating mPTP dynamics, thereby preserving mitochondrial function under stress conditions.

Interaction with ATP-Dependent Potassium Channels (mitoKATP) in Mitochondria

ATP-dependent potassium channels (mitoKATP) are located in the inner mitochondrial membrane and play a significant role in regulating mitochondrial potassium influx, which in turn influences mitochondrial membrane potential, oxygen consumption, and the synthesis of reactive oxygen species. citeab.comnih.gov These channels are characterized by their inhibition by intracellular ATP and activation by intracellular nucleoside diphosphates, and they are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. wikipedia.orgontosight.ai

This compound's interaction with mitoKATP channels has been a subject of investigation, particularly in the context of experimental diabetes. Studies have examined this compound's effect on mitoKATP channels in rat liver mitochondria from streptozotocin-induced diabetic rats. fishersci.pt In experimental diabetes, an increased activity of mitoKATP channels has been observed in the absence of ATP. fishersci.pt this compound's protective effects on mitochondria in these diabetic models are linked to its ability to correct membrane disorders, implying a modulatory role on mitoKATP channel function, contributing to the normalization of mitochondrial processes. fishersci.pt

Role of this compound as an Antioxidant in Mitochondrial Contexts

Mitochondria are a primary source of reactive oxygen species (ROS) within most cell types, with mitochondrial respiration contributing significantly to ROS generation. lipidmaps.orgfishersci.ienih.gov Excessive production of ROS and heightened free radical oxidation processes are implicated in the pathogenesis of various conditions, including diabetes. fishersci.ptgriffith.edu.au Antioxidants are compounds capable of mitigating oxidative stress by scavenging free radicals or inhibiting their actions. griffith.edu.au

While this compound has been shown to normalize metabolic processes in experimental diabetes, a condition characterized by increased oxidative stress, direct evidence explicitly detailing this compound's role as a direct antioxidant specifically within mitochondrial contexts is not extensively described in the available literature. This compound's ability to normalize carbohydrate and lipid metabolism in diabetic models, where oxidative stress is a key factor, indirectly suggests a beneficial impact on redox balance. fishersci.ptwikipedia.org However, further research is needed to elucidate the precise mechanisms and direct antioxidant capacity of this compound within mitochondria.

Remediation of Phospholipid Spectra under Insulin (B600854) Deficiency Conditions

This compound has demonstrated a significant capacity to remediate disturbed phospholipid spectra. In studies involving rats with alloxan-induced diabetes, this compound administration led to a restoration of phospholipid spectra in both blood serum and liver. wikipedia.org This remediation was observed alongside a positive effect on carbohydrate and lipid metabolism, including a decrease in glucose, free fatty acids, triglycerides, and lysophospholipids, as well as a normalization of glycogen (B147801) and pyruvic acid levels. wikipedia.org These findings highlight this compound's potential to restore crucial lipid homeostasis under conditions of insulin deficiency.

Exploration of this compound's Anti-inflammatory Mechanisms

Inflammation is a complex physiological response to tissue damage, involving a coordinated interplay of cellular and vascular events. The exudative phase is an early stage of acute inflammation characterized by increased vascular permeability and the leakage of protein-rich fluid (exudate) into the interstitial space, leading to swelling. ebsco.comciteab.comwikidata.org This process is mediated by various chemical mediators. wikidata.org

Inhibition of Exudative Phase of Inflammation by this compound

The exudative phase of inflammation is a critical initial response involving vasodilation and increased vascular permeability, allowing fluid and plasma proteins to extravasate into the injured tissue. ebsco.comciteab.comwikidata.org This fluid exudation is primarily mediated by chemical mediators such as histamine (B1213489) and leukotrienes. wikidata.org

Identification of Specific Inflammatory Mediators and Pathways Modulated by this compound

Inflammatory processes are orchestrated by a wide array of chemical mediators and signaling pathways. Key inflammatory mediators include vasoactive amines (e.g., histamine, serotonin), peptides (e.g., bradykinin), eicosanoids (e.g., prostaglandins, leukotrienes), and pro-inflammatory cytokines (e.g., Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8)). citeab.comfishersci.caepa.govnih.govlabsolu.calabsolu.ca Major inflammatory signaling pathways involve components such as p38 MAPK, IL-6/JAK/STAT3, and PI3K. uni.lu

Chemical Synthesis and Analog Design Strategies for Salvipholin Derivatives

Synthetic Routes towards Salvipholin and Related Diterpenoids

The construction of diterpenoid frameworks, including those related to this compound, often involves overcoming significant synthetic hurdles due to their inherent structural complexity.

Total synthesis of complex diterpenoids is a formidable task due to their elaborate molecular architectures, numerous stereogenic centers, and often highly oxidized patterns acs.orgcaltech.edunih.gov. Strategies for these syntheses frequently involve the strategic analysis of oxidation patterns and functional group relationships to guide key carbon-carbon bond disconnections, simplifying the complexity of polycyclic structures acs.orgcaltech.edunih.gov. For instance, reductive cyclizations have been effectively employed as "reactivity umpolungs" to construct polycyclic systems containing γ-hydroxyketone motifs, as seen in the total syntheses of ent-kauranoid diterpenes like maoecrystal Z and trichorabdal A, and the antibiotic pleuromutilin (B8085454) acs.orgcaltech.edunih.gov.

Another approach involves bioinspired two-phase strategies, which can lead to the divergent construction of distinct tetracyclic frameworks from common intermediates, as demonstrated in the synthesis of stemarene and betaerene diterpenoids chinesechemsoc.org. The efficient establishment of polycyclic rings and the enantioselective construction of quaternary carbon stereocenters remain ongoing challenges in this field acs.org. For example, the total synthesis of C19-diterpenoid alkaloids, which are structurally complex and often highly oxygenated, presents a substantial challenge, with efforts focusing on efficient ring-forming reactions and fragment coupling approaches researchgate.netnih.govrsc.org.

Achieving high stereoselectivity and regioselectivity is paramount in the synthesis of diterpenoids, as these compounds typically possess multiple chiral centers and specific functional group arrangements nih.govresearchgate.netmdpi.com. Modern synthetic methodologies aim for precise control over these aspects.

Key methodologies employed include:

Intramolecular Diels-Alder reactions: These cycloaddition reactions are powerful tools for constructing intricate polycyclic compounds with high regio- and stereoselectivity, often found in natural products and pharmaceuticals researchgate.neteurekalert.org. For example, the total synthesis of Salvinorin A, another polycyclic terpenoid, utilized an unprecedented allylic dithiane intramolecular Diels-Alder reaction to establish its trans-decalin scaffold organic-chemistry.orgnih.gov.

Catalytic enantioselective methods: Innovations such as catalytic enantioselective type II [5+2] cycloaddition methods have been developed to address the synthesis of chiral bridged polycyclic structures, particularly those with bridged seven-membered subunits hkust.edu.hk. Chiral phosphoric acids can be particularly effective in inducing enantioselectivity in such reactions hkust.edu.hk.

Radical-mediated cyclization reactions: These reactions offer versatile methods for constructing complex heterocyclic architectures with high regio- and stereoselectivity, proving effective for intricate polycyclic frameworks that are challenging to synthesize by traditional means rsc.org.

Late-stage functionalization: Techniques like late-stage C-H functionalization through xanthylation-oxygenation protocols can furnish oxygenated stereocenters or oxo functionalities in a highly regio- and diastereoselective manner within complex hydrocarbon systems chinesechemsoc.org.

Palladium-catalyzed reactions: Palladium-catalyzed transannular alkenylation has been developed as a key step in the stereoselective synthesis of tetracyclic ring systems of C19-diterpenoid alkaloids, demonstrating high regioselectivity and stereoselectivity nih.govrsc.org.

These precise methodologies are crucial for building the correct three-dimensional structure of diterpenoids, which is often essential for their biological activity.

The chemical synthesis of polycyclic structures, particularly those found in diterpenoids, presents several inherent challenges:

Structural Complexity: Polycyclic ring systems often feature multiple stereogenic centers, including quaternary carbons, and highly congested chemical environments, making their efficient and enantioselective construction difficult acs.orgresearchgate.net.

Low Substrate Reactivity: The inherent low reactivity of certain substrates can hinder efficient ring formation acs.org.

Strained Architectures: Preventing the formation of strained, anti-Bredt cycloadducts while maintaining enantiocontrol is a significant challenge hkust.edu.hk.

Functional Group Compatibility: Managing the compatibility of diverse functional groups throughout a multi-step synthesis is critical.

Innovations addressing these challenges include:

Photoenolization/Diels-Alder (PEDA) reaction: This strategy has been recognized for increasing synthetic efficiency and addressing issues of reactivity and stereoselectivity in constructing fused or spiro polycyclic rings with quaternary carbon stereocenters acs.org. Enantioselective PEDA reactions involving specific metal catalysts and ligands have been developed acs.org.

Catalytic Enantioselective Cycloadditions: The development of catalytic enantioselective type II [5+2] cycloaddition methods, particularly using chiral acid catalysis, has opened new avenues for synthesizing complex natural products hkust.edu.hk.

Modular Synthesis Design: A modular approach allows for late-stage diversification, enabling the production of numerous analogues from a common intermediate, as seen in the synthesis of Salvinorin A analogues nih.gov. This design facilitates the exploration of structure-activity relationships more efficiently.

New methods for reactive intermediates: Researchers have developed one-step methods to generate reactive intermediates like ortho-quinodimethanes, which are valuable for forming fused-ring systems in polycyclic compounds, overcoming long-standing challenges in their synthesis eurekalert.org.

Rational Design and Generation of this compound Analogues

The rational design and generation of analogues are crucial for optimizing the properties of natural products like this compound for potential therapeutic applications.

Key principles in SBDD for diterpenoid scaffolds include:

Target Identification and Binding Site Analysis: Understanding the specific interactions between the diterpenoid scaffold and its biological target at the molecular level is fundamental. This involves analyzing the binding pocket's shape, size, and physicochemical properties to identify key residues for interaction biosolveit.de.

Scaffold Hopping: This strategy involves replacing a core scaffold, which might be associated with undesirable properties like toxicity or patent limitations, with a non-identical motif that maintains a similar arrangement of molecular functionalities essential for binding biosolveit.de. This can range from substituting a single atom to a complete replacement of the core structure biosolveit.de.

Combinatorial chemistry and Diversity-Oriented Synthesis (DOS) are complementary strategies used to generate extensive libraries of natural product analogues, including diterpenoids, to systematically explore chemical space and identify compounds with desired biological activities rsc.orgacs.orgresearchgate.netscielo.br.

Combinatorial Chemistry: This approach involves synthesizing a large number of compounds in a systematic and efficient manner, often by combining different building blocks in various permutations. For natural products, combinatorial strategies can involve the total synthesis of natural compounds and their analogues, or using natural products as templates for library construction scielo.br. The goal is to maximize molecular diversity and the range of biological properties scielo.br.

Diversity-Oriented Synthesis (DOS): DOS focuses on generating structurally diverse small molecules from common synthetic intermediates or starting materials, aiming to populate diverse regions of chemical space. For diterpenoids, DOS can explore unique core structures derived from natural products, such as stevioside, to develop small molecule libraries acs.orgnih.gov. The objective is to create compounds with high structural complexity and novelty, which can serve as prevalidated hits in drug discovery nih.govacs.org.

Both combinatorial chemistry and DOS are crucial for generating compound libraries that facilitate the identification of structure-activity relationships, leading to the development of new therapeutic agents.

Semi-synthetic Modifications of Naturally Derived this compound for Novel Derivatives

This compound is a natural product, identified as a clerodane-type diterpenoid, primarily isolated from plants such as Pulicaria salvifolia and Pulicaria gnaphalodes Boiss. latoxan.comppublishing.orgoaji.net While this compound has been studied for its various biological activities, including its hypoglycemic effects and influence on carbohydrate and lipid metabolism latoxan.comppublishing.orgoaji.netnih.govcmdm.twresearchgate.netniscair.res.inresearchgate.net, detailed research findings and specific methodologies pertaining to the semi-synthetic modifications of naturally derived this compound for the creation of novel derivatives are not extensively documented in the readily available scientific literature.

The process of semi-synthesis typically involves chemically modifying a complex natural product to enhance its properties, improve its availability, or explore new biological activities. This approach is particularly valuable for natural compounds whose total synthesis might be challenging due to their intricate structures. However, specific examples, reaction schemes, or data tables detailing the yields and characteristics of semi-synthetic this compound derivatives were not identified in the conducted research.

Therefore, comprehensive information regarding the specific semi-synthetic strategies applied to this compound, the resulting novel derivatives, or detailed research findings in this area, including data tables, could not be provided based on the current search.

Structure Activity Relationship Sar Investigations of Salvipholin and Its Derivatives

Correlating Structural Motifs with Specific Biological Activities

Identification of Pharmacophoric Groups Critical for Anti-diabetic Activity

Pharmacophoric groups are the essential features of a molecule that are recognized by a biological target and are responsible for its activity. For compounds exhibiting anti-diabetic activity, these groups often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which enable specific interactions with enzymes or receptors involved in glucose and lipid metabolism. For instance, studies on other anti-diabetic agents, such as certain flavonoids, indicate that the presence of specific hydroxyl groups and a C2-C3 double bond can be crucial for their activity, including the inhibition of enzymes like α-glucosidase and α-amylase, which play roles in carbohydrate digestion and absorption. mdpi.comnih.gov While salvipholin has demonstrated anti-diabetic effects, the specific pharmacophoric groups within its diterpenoid structure that are critical for this activity have not been explicitly identified in the provided search results.

Structural Features Governing Anti-inflammatory Efficacy

The anti-inflammatory effects of compounds are often mediated by their ability to modulate inflammatory pathways, inhibit pro-inflammatory mediators, or interact with specific receptors. For many natural products, including various polyphenols and terpenoids, the presence and position of hydroxyl groups, aromatic systems, and specific ring structures are known to influence their anti-inflammatory potential. frontiersin.orgnih.gov For example, certain flavonoids exert anti-inflammatory effects through mechanisms that involve their structural features, such as the C2-C3 double bond and hydroxyl groups at positions C3', C4', C5, and C7. mdpi.com Although this compound is a diterpenoid, its specific structural features governing any potential anti-inflammatory efficacy have not been detailed in the search results.

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences a compound's biological activity, affecting its potency, selectivity, and interactions with biological targets. nih.govnih.govmedsci.org Chiral compounds, which are non-superimposable mirror images of each other (enantiomers), can exhibit vastly different pharmacological properties in a chiral biological environment. One enantiomer might be highly active, while its counterpart could be less active, inactive, or even toxic. nih.gov This difference arises because biological receptors, enzymes, and transporters are themselves chiral and can selectively interact with one stereoisomer over another. nih.gov For this compound, as a complex diterpenoid, the specific stereochemical configuration is likely crucial for its observed anti-diabetic activity. However, the precise impact of its stereochemistry on its biological potency and selectivity has not been specifically reported in the search findings.

Computational Approaches in Structure-Activity Relationship Studies

Computational methods play an increasingly vital role in modern drug discovery, complementing experimental SAR studies by providing insights into molecular interactions and predicting biological activities. These approaches can accelerate the identification of promising compounds and guide the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate a compound's chemical structure with its biological activity. plos.orgnih.gov By using various molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters), QSAR models can predict the bioactivity of new, untested compounds. plos.orgresearchgate.netnih.gov This approach is invaluable for virtual screening of compound libraries and for optimizing the design of new molecules with desired properties. QSAR models are built using training sets of compounds with known activities and are validated to ensure their predictive power and robustness. plos.orgnih.gov While QSAR is a powerful tool in general drug discovery, specific QSAR studies focusing on this compound to predict its anti-diabetic or anti-inflammatory bioactivity are not detailed in the provided search results.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target. medsci.orgmdpi.com These simulations aim to determine the binding affinity and the mode of interaction (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the active site of the target protein. By providing atomic-level insights into ligand-target recognition, molecular docking can help identify potential biological targets, elucidate mechanisms of action, and guide the design of more effective inhibitors or activators. nih.govmedsci.org Although molecular docking is widely applied in the study of natural products and their derivatives, specific molecular docking studies that have investigated the interactions of this compound with its potential anti-diabetic or anti-inflammatory targets are not explicitly presented in the current search results.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. volkamerlab.org In the context of chemical compounds and their interactions with biological targets, MD simulations provide atomic-level insights into conformational changes, molecular fluctuations, and the stability of ligand-protein complexes. volkamerlab.orgcresset-group.com Unlike static docking studies, MD simulations account for the inherent flexibility of both the ligand and the protein, as well as entropic contributions to binding, offering a more accurate representation of molecular interactions in a dynamic environment. volkamerlab.org

MD simulations are instrumental in:

Conformational Analysis : Observing the dynamic conformational states adopted by a molecule or a protein-ligand complex. This involves tracking the movement of atoms and identifying stable or transient conformations. volkamerlab.orgnih.gov

Key metrics and analyses commonly employed in MD simulations include:

Root-Mean-Square Fluctuation (RMSF) : Quantifies the average atomic fluctuations around their mean positions, indicating the flexibility of specific regions within a molecule or protein. researchgate.net

Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and stability. volkamerlab.org

Contact Frequency Analysis : Determines how frequently specific contacts between the ligand and the protein are maintained throughout the simulation, helping to identify key interacting residues. cresset-group.com

MD simulations can validate docking results by demonstrating stable protein-ligand complexes over time and can distinguish between high- and low-affinity compounds based on the conservation of the native binding mode. researchgate.netnih.gov They also allow for the visual assessment of ligand movements and pose changes within the binding site. cresset-group.com

Specific detailed research findings on Molecular Dynamics simulations for the conformational analysis and binding stability of this compound were not identified in the current search. Therefore, no specific data tables regarding this compound's MD simulations can be presented at this time.

Advanced Analytical and Spectroscopic Characterization in Salvipholin Research

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Quantitation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique in Salvipholin research for accurately determining its molecular weight and elemental composition, which is essential for confirming its identity and identifying potential metabolites nih.gov. HRMS provides highly precise mass measurements, often to several decimal places, allowing for the differentiation of compounds with very similar nominal masses but different elemental compositions. For this compound (CHO), HRMS would confirm its exact mass of 398.13655304 Da nih.gov.

In the context of metabolite identification, HRMS can detect and characterize this compound and its derivatives in complex biological samples. By analyzing fragmentation patterns, researchers can deduce structural information about the parent compound and its biotransformation products. This capability is vital for understanding the metabolic fate of this compound in biological systems. While specific HRMS data for this compound's metabolites were not detailed in the provided search results, HRMS is broadly recognized for its utility in both qualitative identification and quantitative measurement of individual components in complex mixtures, including metabolites nih.govamazonaws.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of this compound, providing detailed information about its atomic connectivity, functional groups, and stereochemistry. NMR's quantitative nature, high reproducibility, and non-destructive analysis allow for precise determination of molecular structures and concentrations nih.govnih.gov.

For this compound, both one-dimensional (1D) NMR, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR experiments are employed. ¹H NMR spectra provide information on the number, type, and environment of hydrogen atoms, including chemical shifts and coupling constants, which are indicative of neighboring protons and bond arrangements mdpi.com. ¹³C NMR spectra reveal the carbon skeleton of the molecule, with distinct signals for different carbon environments copernicus.org.

Beyond 1D NMR, 2D NMR techniques are critical for establishing through-bond and through-space correlations:

Correlation Spectroscopy (COSY) : Identifies coupled protons, revealing adjacent proton networks.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons with the carbons they are directly attached to.

Nuclear Overhauser Effect Spectroscopy (NOESY) : Reveals protons that are spatially close, aiding in the determination of relative stereochemistry and conformation.

While specific NMR spectral data for this compound were not provided, the application of these techniques is standard for diterpenoids of its complexity, allowing researchers to fully assign its spiro[1,6a,8,10-tetrahydrobenzo[d] latoxan.combenzofuran-7,3'-oxolane] core and the positions of its furan, methyl, and acetate (B1210297) substituents nih.gov.

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-NMR, GC-MS)

Chromatographic-spectroscopic coupling techniques, such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful hyphenated methods used in this compound research for the analysis of complex mixtures, enabling the separation, identification, and structural elucidation of compounds in a single workflow.

LC-NMR : This technique combines the high separation efficiency of liquid chromatography with the structural elucidation power of NMR spectroscopy mdpi.comresearchgate.net. LC-NMR is particularly valuable for natural products like this compound, which may be present in complex plant extracts, as it allows for the online identification of compounds without the need for prior isolation mdpi.comnih.gov. This is especially beneficial for labile compounds that might degrade during traditional isolation procedures. Different operational modes, including continuous flow, direct stop-flow, and loop/cartridge storage, can be employed to optimize sensitivity and resolution mdpi.commagritek.com. LC-NMR provides comprehensive structural information, aiding in the identification of this compound and its co-occurring natural products in botanical samples.

GC-MS : Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique, particularly suited for volatile or semi-volatile compounds, or those that can be derivatized to become volatile amazonaws.combiomedpharmajournal.org. While this compound is a diterpenoid and may require derivatization for GC-MS analysis, this technique is widely used for both qualitative identification and quantitative measurement of individual components in complex mixtures amazonaws.com. GC-MS separates components based on their volatility and then identifies them by their unique mass fragmentation patterns, which are compared against spectral databases like NIST biomedpharmajournal.orgacademicjournals.orgscispace.com. This method is highly sensitive and accurate, enabling the detection of trace elements and the characterization of new compounds amazonaws.combiomedpharmajournal.org.

Vibrational Spectroscopies (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopies, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide complementary insights into the molecular structure of this compound by analyzing its characteristic vibrational modes. These techniques are non-destructive and offer a "fingerprint" of the molecule, useful for identification and functional group analysis nih.govspectroscopyonline.comresearchgate.netresearchgate.net.

FT-IR Spectroscopy : FT-IR measures the absorption of infrared radiation by molecular vibrations. Specific functional groups within this compound, such as carbonyls (from the acetate and ketone groups), hydroxyls (if present), and C-H bonds, absorb at characteristic frequencies, producing a unique spectral fingerprint nih.govspectroscopyonline.comresearchgate.netscientificwebjournals.com. Changes in these absorption bands can indicate structural modifications or interactions. FT-IR is widely used for rapid characterization and identification of compounds, requiring minimal sample preparation nih.govspectroscopyonline.comresearchgate.net.

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about molecular vibrations that cause a change in polarizability researchgate.net. Like FT-IR, Raman spectroscopy yields a unique vibrational fingerprint, but it is often complementary, as different vibrational modes may be active in Raman compared to IR researchgate.netresearchgate.net. Raman is particularly useful for analyzing C-C, C=C, and C-S bonds, and is less affected by water interference, making it suitable for biological samples amegroups.org. It can provide high specificity and sensitivity for detecting changes in biomolecules and differentiating between normal and altered tissues or cells amegroups.orgnih.gov.

Together, FT-IR and Raman spectroscopy offer a powerful combination for molecular fingerprinting and functional group analysis of this compound, contributing to its structural confirmation and studies of its interactions.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive technique for determining the absolute stereochemistry and precise three-dimensional structure of crystalline compounds like this compound nih.govnih.gov. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can construct an electron density map from which the exact positions of atoms can be determined nih.gov.

For a complex molecule such as this compound, which possesses multiple chiral centers and a spiro ring system, X-ray crystallography provides unambiguous assignment of its (2R,3S,5S,6aR,8S,10aS)-stereochemistry, as indicated by its IUPAC name nih.gov. This technique offers highly detailed structural information, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and potential interactions with biological targets nih.govrsc.org. The ability to obtain a three-dimensional molecular structure from a crystal is invaluable for elucidating enzyme mechanisms and specificity of protein-ligand interactions in drug discovery nih.govnih.gov.

Advanced Optical Spectroscopies for In Situ Biological System Analysis

Advanced optical spectroscopies encompass a range of techniques that utilize light-matter interactions to analyze biological systems, often in situ or in vivo, providing insights into molecular composition, dynamics, and interactions in their native environments lanl.govtuni.fiimperial.ac.ukbnl.govucc.iewfu.edunih.govamericanpharmaceuticalreview.com. While specific applications to this compound in in situ biological systems were not detailed in the provided references, the general capabilities of these techniques are highly relevant for understanding the compound's behavior.

These methods include, but are not limited to:

Fluorescence Spectroscopy : Measures the emission of light from a molecule after it has absorbed light. If this compound or its derivatives are fluorescent, or can be tagged with a fluorescent probe, this technique can be used for sensitive detection, localization, and studying molecular interactions within cells or tissues.

Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption, Time-Resolved Photoluminescence) : These techniques probe the excited-state dynamics of molecules on ultrafast timescales (picoseconds to nanoseconds). They can provide information on energy transfer, charge transfer, and conformational changes, which are critical for understanding how this compound might interact with biological macromolecules or participate in cellular processes bnl.gov.

Circular Dichroism (CD) Spectroscopy : Measures the differential absorption of left and right circularly polarized light. CD is particularly useful for studying chiral molecules and their conformational changes, as well as their interactions with biomacromolecules like proteins or DNA. For a chiral diterpenoid like this compound, CD could provide insights into its solution-state conformation and any induced conformational changes upon binding to a target.

Optical Photothermal Infrared (O-PTIR) Spectroscopy : An emerging IR-based technique that provides submicron spatial resolution for chemical analysis nih.gov. O-PTIR enables label-free, time-resolved in situ investigation of chemical and structural changes in biomolecules within fresh, hydrated living tissues and embryos, overcoming limitations of traditional IR spectroscopy that require extensive sample preparation nih.gov. This could be invaluable for observing this compound's distribution or metabolic changes directly within living biological samples.

These advanced optical spectroscopies offer non-invasive or minimally invasive approaches to interrogate biological tissues and biofluids, providing molecular fingerprints and insights into metabolic and pathological states imperial.ac.ukucc.ieamericanpharmaceuticalreview.com. Their application in this compound research would facilitate a deeper understanding of its mechanisms of action and pharmacodynamics within complex biological contexts.

Preclinical Research Models and Methodologies in Salvipholin Studies

In Vivo Animal Models for Efficacy and Mechanistic Studies

In vivo animal models are indispensable for understanding the complex interactions of a test compound within a living organism. They provide a holistic view of its efficacy, pharmacokinetics, and potential systemic effects.

Chemically induced diabetes in rodents, particularly using alloxan (B1665706) and streptozotocin (B1681764) (STZ), serves as a primary platform for evaluating the anti-diabetic properties of compounds like salvipholin. nih.govresearchgate.net These chemical agents are selectively toxic to pancreatic β-cells, leading to insulin (B600854) deficiency and subsequent hyperglycemia, thereby mimicking key aspects of type 1 diabetes mellitus. nih.govnih.gov

Alloxan-Induced Diabetes Model:

Alloxan, a urea (B33335) derivative, induces diabetes by generating reactive oxygen species (ROS) that cause selective necrosis of the β-cells in the pancreatic islets. researchgate.netfrontiersin.org This model is widely used to assess the glycemic control potential of therapeutic agents. nih.gov Studies have demonstrated that this compound exhibits anti-diabetic activity in alloxan-induced diabetic rats. niscair.res.in Research in this area has focused on the effects of this compound on carbohydrate and lipid metabolism in the liver of these diabetic animals. cmdm.tw

Streptozotocin-Induced Diabetes Model:

Streptozotocin is another chemical widely used to induce diabetes in experimental animals. niscair.res.innih.gov It is an alkylating agent that causes DNA damage and ultimately destroys insulin-producing β-cells. jax.org This model is valuable for studying the protective effects of compounds on pancreatic cells and their ability to modulate glucose homeostasis. frontiersin.org this compound has been investigated in STZ-induced diabetic rats to understand its anti-diabetic mechanisms. niscair.res.in The model allows for the assessment of various parameters, including blood glucose levels, insulin concentration, and markers of oxidative stress.

Key Research Findings from Chemically Induced Diabetes Models:

| Model | Key Findings Related to this compound | Reference |

| Alloxan-Induced Diabetic Rats | Demonstrated anti-diabetic properties. | niscair.res.in |

| Alloxan-Induced Diabetic Rats | Influenced carbohydrate and lipid metabolism in the liver. | cmdm.tw |

| Streptozotocin-Induced Diabetic Rats | Showed anti-diabetic activity. | niscair.res.in |

In Vitro Cellular and Subcellular Experimental Systems

Adipocyte and Hepatocyte Cell Models for Metabolic Profiling

The investigation of a compound's effect on metabolic processes is a cornerstone of preclinical research. Adipocyte and hepatocyte cell models are pivotal in this area, offering insights into how substances like this compound might influence energy storage, glucose metabolism, and xenobiotic processing.

Hepatocyte Cell Models Hepatocytes, the primary parenchymal cells of the liver, are central to the body's metabolic and detoxification systems. altex.org They contain a vast array of enzymes responsible for the biotransformation of foreign compounds. altex.org In preclinical studies, primary human hepatocytes (PHHs) are considered the gold standard for predicting drug metabolism and assessing potential hepatotoxicity due to species-specific differences in drug-metabolizing enzymes. redalyc.org

Cultured hepatocytes allow researchers to study metabolic stability, identify metabolic pathways, and detect the formation of metabolites. altex.org Advanced culture techniques, such as sandwich cultures and 3D models, help maintain the functional phenotype of hepatocytes for longer periods, improving the accuracy of in vitro predictions. redalyc.orgbioivt.com These models can be used to assess changes in key metabolic markers and enzyme activities following exposure to a test compound. While direct studies profiling this compound in hepatocyte cell lines are not detailed in the available research, a 1992 study on rats with alloxan-induced diabetes showed that oral administration of this compound positively influenced carbohydrate and lipid metabolism in the liver. researchgate.net The study reported a significant decrease in liver levels of glucose, free fatty acids, and triglycerides, suggesting a potential for this compound to modulate hepatic metabolic pathways. researchgate.net

Interactive Table: In Vivo Effects of this compound on Liver Metabolism in a Rat Model This table summarizes the reported effects of this compound on key metabolic indicators in the liver of diabetic rats. researchgate.net

| Metabolic Marker | Reported Effect in Liver |

| Glucose | Significant Decrease |

| Free Fatty Acids | Significant Decrease |

| Triglycerides | Significant Decrease |

| Glycogen (B147801) | Normalization |

| Pyruvic Acid | Normalization |

This data is derived from an in vivo study on rats and not from in vitro hepatocyte cell models. researchgate.net

Adipocyte Cell Models Adipocytes, or fat cells, are crucial for energy homeostasis, storing excess energy as triglycerides. mdpi.com Cell culture models are essential for understanding adipogenesis (the formation of adipocytes) and how compounds affect metabolic functions like glucose uptake and lipid accumulation. nih.gov The 3T3-L1 cell line is a well-established preadipocyte model used to study the differentiation process and the metabolic impact of various substances. Researchers can perform metabolic profiling on these cells to analyze changes in metabolites and pathways, such as those involved in branched-chain amino acid metabolism or fatty acid oxidation. mdpi.combiorxiv.org Untargeted metabolite profiling using techniques like mass spectrometry can reveal comprehensive changes in the adipocyte metabolome following treatment. mdpi.com

Currently, specific research detailing the metabolic profiling of this compound using adipocyte cell models is not available in the provided search results.

Macrophage and Inflammatory Cell Lines for Anti-inflammatory Assessment

To evaluate the anti-inflammatory potential of compounds, researchers frequently use macrophage and other inflammatory cell lines. These in vitro models provide a controlled environment to study the cellular and molecular mechanisms underlying inflammation.

Macrophage Cell Lines Macrophages play a critical role in the inflammatory response. frontiersin.org Cell lines such as the murine RAW 264.7 and the human THP-1 are widely used models. nawah-scientific.commdpi.comfrontiersin.org These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce a pro-inflammatory state, characterized by the release of mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). nawah-scientific.complos.org

The anti-inflammatory activity of a test compound is assessed by its ability to inhibit the production of these pro-inflammatory markers. nawah-scientific.com Key signaling pathways involved in inflammation, such as the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are often examined to determine the compound's mechanism of action. plos.org A reduction in the activation of these pathways or a decrease in the expression of enzymes like inducible nitric oxide synthase (iNOS) provides evidence of anti-inflammatory effects. nawah-scientific.commdpi.com

Interactive Table: Common Macrophage Cell Lines and Inflammatory Markers This table outlines the typical cell lines and the key inflammatory markers measured to assess anti-inflammatory activity in preclinical research.

| Cell Line Model | Typical Stimulant | Key Inflammatory Markers Measured |

| RAW 264.7 (Murine) | Lipopolysaccharide (LPS) | Nitric Oxide (NO), iNOS, TNF-α, IL-6, IL-1β |

| THP-1 (Human) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6, CXCL8 |

While these methodologies are standard for assessing anti-inflammatory properties, specific studies applying these models to evaluate this compound were not identified in the search results.

Future Perspectives and Transdisciplinary Research Directions for Salvipholin

Discovery of Novel Biological Targets and Therapeutic Applications Beyond Diabetes and Inflammation

While Salvipholin's effects on diabetes and inflammation have been noted latoxan.comppublishing.orgnih.govfrontiersin.org, future research aims to broaden its therapeutic scope by identifying novel biological targets and applications. The complexity of natural products often means they exhibit pleiotropic effects, interacting with multiple biological pathways. Exploring this compound's interactions with a wider array of cellular proteins, enzymes, and signaling pathways could reveal its utility in other disease states. For instance, given its reported impact on metabolism, investigations into its potential roles in obesity, metabolic syndrome, or even certain types of cancers, where metabolic dysregulation plays a role, could be fruitful. This would involve high-throughput screening assays and advanced computational modeling to predict and validate new molecular targets.

Development of Advanced Drug Delivery Systems for Enhanced Bioavailability and Targeted Action

The bioavailability of natural compounds can often be a limiting factor in their therapeutic efficacy globalresearchonline.net. Advanced drug delivery systems, such as liposomes and nanoparticles, offer promising avenues to enhance this compound's solubility, stability, and targeted delivery, thereby improving its bioavailability and reducing potential off-target effects wbcil.comworldbrainmapping.orgnih.govmdpi.com.

Table 1: Potential Advantages of Advanced Drug Delivery Systems for this compound

| Delivery System Type | Key Advantages for Drug Delivery | Relevance for this compound (Potential) |

| Liposomes | Enhanced bioavailability, protection from degradation, sustained release, reduced organ toxicity, potential for targeted delivery via ligands. wbcil.com | Could encapsulate this compound to improve its systemic circulation, protect it from metabolism, and potentially target specific tissues involved in metabolic disorders or inflammation. |

| Nanoparticles | Increased solubility, improved drug stability, reduced side effects through targeting, ability to cross biological barriers (e.g., BBB). worldbrainmapping.org | Could enhance the solubility of poorly water-soluble this compound, provide sustained release, and enable precise delivery to target cells or organs, minimizing systemic exposure. |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Improve dissolution rate and solubility of hydrophobic drugs, enhance absorption, bypass hepatic first-pass effect. nih.gov | Could be formulated to improve oral absorption of this compound, leading to higher systemic concentrations and better therapeutic outcomes. |

While these delivery systems offer significant advantages for various therapeutic agents, specific research applying them to this compound is not detailed in the currently available information.

Application of Artificial Intelligence and Machine Learning in this compound Research and Drug Discovery

Virtual Screening : Rapidly screen vast chemical libraries to identify compounds with structural similarities to this compound or predict new this compound derivatives with enhanced activity or improved pharmacokinetic profiles.

Target Prediction : Predict novel biological targets for this compound by analyzing its chemical structure and known biological activities against large biological databases wiley.com.

Mechanism Elucidation : Develop models to understand the precise molecular mechanisms by which this compound exerts its effects, moving beyond observational findings to predictive insights.

Lead Optimization : Optimize the structure of this compound to improve its potency, selectivity, and drug-like properties, accelerating the development of more effective therapeutic agents wiley.com.

This computational approach could significantly streamline the research process, reducing the time and cost associated with traditional experimental methods mednexus.orgnih.gov.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Holistic Mechanistic Insights

Omics technologies, including genomics, proteomics, and metabolomics, offer a comprehensive view of biological systems by analyzing thousands of molecules simultaneously mdpi.comnih.govrevespcardiol.orgfrontiersin.orgfrontiersin.org. Applying these technologies to this compound research would provide holistic mechanistic insights:

Genomics/Transcriptomics : Investigate how this compound influences gene expression patterns, identifying pathways and networks that are up- or down-regulated in response to treatment.

Proteomics : Analyze changes in protein expression, modification, and interaction, offering a deeper understanding of this compound's direct and indirect protein targets and their functional consequences revespcardiol.orgfrontiersin.org.

Metabolomics : Profile changes in small molecule metabolites, providing insights into the metabolic pathways affected by this compound and its impact on cellular energy, signaling, and detoxification processes revespcardiol.orgfrontiersin.org.

Integrating these multi-omics data sets through bioinformatics and systems biology approaches could provide an unprecedented understanding of this compound's mechanism of action at a systems level, revealing complex interactions that single-omics studies might miss frontiersin.org.

Collaborative Research Frameworks and International Initiatives for this compound Development

Advancing the research and development of a complex natural compound like this compound benefits significantly from collaborative research frameworks and international initiatives icri-rcf.orgnih.govresearchgate.netuq.edu.au. Such collaborations can:

Pool Expertise and Resources : Bring together diverse scientific expertise (e.g., natural product chemists, pharmacologists, clinicians, computational biologists) and shared resources (e.g., specialized equipment, compound libraries, patient cohorts) from different institutions and countries researchgate.net.

Accelerate Discovery : Facilitate the sharing of data, methodologies, and preliminary findings, which can accelerate the pace of discovery and validation researchgate.net.

Address Global Health Challenges : Position this compound research within broader international efforts to address diseases like diabetes and inflammation, potentially attracting larger funding opportunities and clinical trial networks nih.gov.

Standardize Protocols : Promote the development and adoption of standardized research protocols, ensuring reproducibility and comparability of results across different studies researchgate.net.

Establishing consortia or networks focused on natural product drug discovery, with this compound as a key compound of interest, could significantly propel its development.

Addressing Research Gaps and Challenges in this compound Academic Exploration

Despite its reported activities, several research gaps and challenges need to be addressed for this compound to progress from academic exploration to potential therapeutic application risingscholars.netstackexchange.comresearchgate.netresearchgate.net. These include:

Precise Mechanism of Action Elucidation : While effects on carbohydrate and lipid metabolism and mitochondrial function have been noted, a detailed, step-by-step understanding of its molecular targets and signaling pathways is often incomplete for natural products ppublishing.org.

Structure-Activity Relationship (SAR) Studies : Comprehensive SAR studies are crucial to understand which parts of the this compound molecule are responsible for its biological activity. This knowledge is essential for rational drug design and optimization.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling : Detailed PK/PD studies are necessary to understand how this compound is absorbed, distributed, metabolized, and excreted in biological systems, and how its concentration correlates with its effects over time.

Batch-to-Batch Consistency : For natural products, ensuring consistent purity, composition, and activity across different batches of isolated compound can be a challenge. Standardized extraction and purification protocols are vital.

Comparative Studies : More rigorous comparative studies against existing therapeutic agents are needed to establish this compound's relative efficacy and unique advantages.

Data Integration and Accessibility : A challenge in natural product research can be the fragmentation of data. Establishing centralized, accessible databases for this compound research would facilitate broader analysis and collaboration.

Addressing these gaps through systematic and rigorous academic exploration will be critical for realizing this compound's full potential as a therapeutic agent.

Q & A

Basic: What experimental design considerations are critical for initial pharmacological studies of Salvipholin?

Answer: